2-(2,5-Dimethylphenyl)propan-2-amine
Description
2-(2,5-Dimethylphenyl)propan-2-amine is a substituted phenethylamine derivative characterized by a propan-2-amine backbone attached to a 2,5-dimethylphenyl group.
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17N/c1-8-5-6-9(2)10(7-8)11(3,4)12/h5-7H,12H2,1-4H3 |
InChI Key |
KKVLFYCGKZDBJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)(C)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,5-Dimethylphenylacetic Acid (Key Intermediate)
A foundational step in the synthesis involves preparing 2,5-dimethylphenylacetic acid, which can be converted to the target amine. The classical approach and an improved method are as follows:
| Step | Description | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Friedel-Crafts acylation of p-xylene with chloroacetyl chloride | 20–25 °C, FeCl3 catalyst | High yield | Produces 2-chloro-1-(2,5-dimethylphenyl)ethanone |
| 2 | Ketal formation by reaction with diols in presence of acid catalyst (e.g., HCl, H2SO4, p-toluenesulfonic acid) | Heating, acid catalysis | Efficient | Protects ketone functionality |
| 3 | Rearrangement to hydroxyalkyl 2,5-dimethylphenylacetates | 183–189 °C, potassium acetate, ethylene glycol | Moderate to high | Distillate removal during heating |
| 4 | Hydrolysis with NaOH solution | 100–105 °C | 67.5% overall yield over 4 steps | Final isolation by acidification and filtration |
This method yields 2,5-dimethylphenylacetic acid with high purity and improved yield (~67.5% overall), representing about 90-91% yield per step on average. It avoids the drawbacks of chloromethylation, which involves toxic intermediates and lower yields (~38% over three steps).
Conversion to 2-(2,5-Dimethylphenyl)propan-2-amine
Once 2,5-dimethylphenylacetic acid or its derivatives are obtained, the conversion to the amine can be achieved by:
- Reductive amination of the corresponding ketone or aldehyde intermediates.
- Direct amination of activated intermediates such as halides or nitriles.
Although specific direct synthetic routes for 2-(2,5-Dimethylphenyl)propan-2-amine are less documented, analogous methods in the literature involve:
- Reaction of 2,5-dimethylbenzyl chloride with ammonia or amines under reductive conditions.
- Use of catalytic hydrogenation or hydride donors to convert nitriles or imines to amines.
Alternative Synthetic Routes via Arylation
Arylation methods such as Buchwald-Hartwig amination have been applied to related aromatic amines, which could be adapted for synthesizing 2-(2,5-Dimethylphenyl)propan-2-amine derivatives. These methods utilize palladium catalysts and ligands (e.g., xantphos) to couple aryl halides with amines under controlled conditions, offering moderate to good yields (30-56%).
Detailed Reaction Conditions and Catalysts
| Reaction Step | Reagents | Catalyst | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Friedel-Crafts acylation | p-Xylene, chloroacetyl chloride | FeCl3 (or CaCl2, CuCl2, ZnCl2) | 20–25 °C | 2 hours | High | Control of temperature critical |
| Ketal formation | 2-chloro-1-(2,5-dimethylphenyl)ethanone, diol | HCl, H2SO4, or p-toluenesulfonic acid | Reflux | Several hours | Efficient | Acid catalyst choice affects rate |
| Rearrangement | Ketal, potassium acetate, ethylene glycol | None (thermal) | 183–189 °C | 5 hours | Moderate to high | Distillate removal necessary |
| Hydrolysis | Hydroxyalkyl esters | NaOH (30%) | 100–105 °C | 1 hour | High | Followed by acidification and filtration |
Analytical Data and Purity
- The final 2,5-dimethylphenylacetic acid intermediate was isolated with a gas chromatography (GC) purity of 95.2%.
- NMR and mass spectrometry data confirm the structure of intermediates and final products.
- Purification typically involves extraction, acid-base workup, and recrystallization or chromatography.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Catalyst | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Friedel-Crafts acylation + ketal rearrangement + hydrolysis | p-Xylene | Chloroacetyl chloride, diol, KAc, NaOH | FeCl3, acid catalysts | ~67.5% overall | High purity, scalable | Multi-step, requires temperature control |
| Chloromethylation of p-xylene + nitrile formation + hydrolysis | p-Xylene | Chloromethylation reagents | - | ~38% overall | Simpler reagents | Toxic intermediates, low yield |
| Buchwald-Hartwig amination (for related amines) | Aryl halides, amines | Pd catalyst, xantphos ligand | 80–130 °C | 30–56% | Direct arylation, versatile | Requires expensive catalysts |
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
While the specific compound "2-(2,5-Dimethylphenyl)propan-2-amine" is not detailed in the provided search results, related compounds and concepts offer insights into its potential applications in scientific research.
Scientific Research Applications
Based on the search results, substances with structural similarities to "2-(2,5-Dimethylphenyl)propan-2-amine" have a wide range of applications in scientific research:
Chemistry: These compounds can serve as building blocks in the synthesis of more complex molecules.
Biology: They are valuable in studies involving neurotransmitter analogs. For example, 2-(3,5-Dimethylcyclohexyl)propan-2-amine has been researched for its interaction with serotonin receptors, suggesting potential mood-enhancing effects.
Medicine: These compounds are investigated for potential therapeutic effects in neurological disorders.
Industry: They are utilized in the production of specialty chemicals and pharmaceuticals.
Related Research and Findings
- Neuropharmacological Effects: Research suggests that compounds like 2-(3,5-Dimethylcyclohexyl)propan-2-amine may influence mood regulation and cognitive functions, making them candidates for further studies in neuropharmacology.
- Enzyme Interaction: Compounds may interact with specific enzymes, modulating their activity and leading to alterations in metabolic pathways and signaling cascades.
- Receptor Binding: Preliminary studies suggest that these compounds may bind to neurotransmitter receptors, including serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.
- Cell Membrane Interaction: The hydrophobic cyclohexane ring allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function.
- Antimicrobial Development: N-2,5-dimethylphenylthioureido acid derivatives are being explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .
Case Studies
- Study on Neurotransmitter Interaction: A study evaluated the binding affinity of 2-(3,5-Dimethylcyclohexyl)propan-2-amine to serotonin receptors in vitro, with results indicating a moderate affinity, suggesting potential for mood-enhancing effects.
- Metabolic Pathway Analysis: Another study assessed the impact of 2-(3,5-Dimethylcyclohexyl)propan-2-amine on metabolic pathways in liver cells, with findings revealing alterations in glucose metabolism and lipid synthesis pathways.
Structural Activity Relationships
- Methoxy Group Effects: Modification or deletion of methoxy groups on the phenyl ring can significantly impact agonist potency at receptors such as 5-HT 2AR .
- Ligand Efficiency: Evaluation of ligand efficiency (LE) and ligand lipophilicity efficiency (LLE) can help assess the drug-like properties of these compounds for CNS-targeted applications .
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The phenyl ring may also participate in hydrophobic interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues
The following compounds share structural similarities with 2-(2,5-Dimethylphenyl)propan-2-amine, differing primarily in substituent type, position, or backbone modifications:
Table 1: Structural and Physicochemical Comparison
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR are critical for confirming the amine backbone and substituent positions (e.g., distinguishing methyl groups at the 2- and 5-positions on the phenyl ring) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., CHN) and detects isotopic patterns .
- HPLC-UV : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with mobile phases like acetonitrile/water (70:30) .
What are the primary research applications of 2-(2,5-Dimethylphenyl)propan-2-amine in medicinal chemistry and pharmacology?
Basic
This compound serves as:
- A building block for synthesizing psychoactive analogs (e.g., amphetamine derivatives) via functional group modifications .
- A pharmacological probe to study serotonin receptor interactions, leveraging its structural similarity to known ligands .
- A metabolic intermediate in enzymatic studies, particularly in cytochrome P450 assays .
How can researchers address challenges in scaling up synthesis while maintaining stereochemical integrity?
Advanced
Scaling up introduces risks of racemization and side reactions. Strategies include:
- Continuous Flow Chemistry : Reduces thermal degradation and improves mixing efficiency .
- Chiral Catalysts : Use of (R)- or (S)-BINAP ligands in asymmetric hydrogenation to preserve enantiomeric excess .
- In-line Monitoring : Real-time FTIR or Raman spectroscopy detects intermediates, enabling rapid adjustments .
What advanced analytical methods resolve contradictions in pharmacological data, such as unexpected metabolite profiles?
Q. Advanced
- LC-MS/MS with MRM : Quantifies low-abundance metabolites in biological matrices (e.g., plasma, urine). For example, LOQs of 1–20 ng/mL are achievable using C18 columns and electrospray ionization .
- Isotopic Labeling : C or H labeling tracks metabolic pathways and distinguishes parent compounds from artifacts .
- Molecular Docking Simulations : Resolve receptor binding ambiguities by modeling interactions with 5-HT or TAAR1 receptors .
How can researchers design experiments to evaluate the compound’s stability under physiological and storage conditions?
Q. Advanced
- Accelerated Stability Studies : Expose the compound to varying pH (1–13), temperatures (4–40°C), and light conditions. Monitor degradation via HPLC-UV and identify breakdown products with LC-QTOF-MS .
- Forced Degradation : Use oxidative (HO), hydrolytic (acid/base), and thermal stress (100°C) to predict shelf-life and storage requirements (e.g., inert atmosphere, −20°C) .
What methodologies address discrepancies in receptor binding assays caused by isomerization or impurities?
Q. Advanced
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers and assess their individual binding affinities .
- Cell-Based Reporter Assays : Employ HEK293 cells expressing β-arrestin-linked receptors to quantify functional activity, reducing false positives from inert impurities .
- Parallel Artificial Membrane Permeability Assay (PAMPA) : Differentiates passive diffusion vs. active transport, clarifying contradictory bioavailability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
